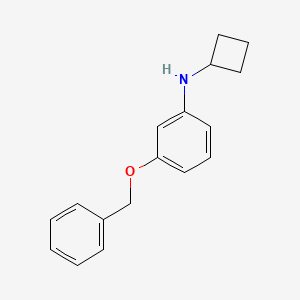

3-(Benzyloxy)-N-cyclobutylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-cyclobutyl-3-phenylmethoxyaniline |

InChI |

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-17-11-5-10-16(12-17)18-15-8-4-9-15/h1-3,5-7,10-12,15,18H,4,8-9,13H2 |

InChI Key |

LULVVZXZKNTKBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyloxy N Cyclobutylaniline and Analogous Structures

Strategies for Aniline (B41778) Core Construction

The creation of the aniline core is a pivotal step in the synthesis of the target molecule. Various methods have been developed, each with its own advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Reductive Amination Pathways for Arylamine Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds. jocpr.comrsc.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. jocpr.com For the synthesis of 3-(Benzyloxy)-N-cyclobutylaniline, this would involve the reaction of 3-(benzyloxy)benzaldehyde with cyclobutylamine, followed by reduction.

Key aspects of this methodology include:

One-Pot Procedures: Direct reductive amination combines the condensation and reduction steps in a single pot, enhancing efficiency and atom economy. jocpr.com

Reducing Agents: A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH). sigmaaldrich.com The choice of reducing agent can influence the selectivity and outcome of the reaction. jocpr.com

Catalysis: The reaction can be catalyzed by various means, including transition metal complexes, organocatalysts, and biocatalysts (such as imine reductases), often under mild conditions. jocpr.comnih.gov For instance, an easily available copper catalyst, Cu(OAc)₂, has been shown to catalyze the reductive amination of ketones with anilines using molecular hydrogen. rsc.org

Scope and Limitations: While broadly applicable, the success of reductive amination can be influenced by the steric and electronic properties of both the carbonyl compound and the amine. jocpr.comsigmaaldrich.com For example, electron-poor aryl amines may not form products in some systems. sigmaaldrich.com

Transition Metal-Catalyzed C–N Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering high efficiency and broad substrate scope. wikipedia.orgst-andrews.ac.uk

Buchwald-Hartwig Amination Protocols for Aryl Halides and Anilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine, and it stands as a premier method for C-N bond formation. wikipedia.orglibretexts.org This reaction has largely superseded harsher, classical methods. wikipedia.org

The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide. libretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation. libretexts.org

Reductive Elimination: The final step forms the desired C-N bond and regenerates the palladium(0) catalyst. libretexts.org

The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. youtube.com These ligands enhance catalyst stability and promote the key steps of the catalytic cycle. youtube.com The reaction is compatible with a wide range of functional groups, although some, like azo groups, can act as catalyst poisons. libretexts.org

Palladium-Catalyzed Amination of Aryl Sulfonates

Aryl sulfonates, such as triflates and tosylates, are effective electrophiles in palladium-catalyzed amination reactions, serving as alternatives to aryl halides. organic-chemistry.org More recently, aryl sulfamates have emerged as attractive substrates due to their stability and their ability to act as directing groups for C-H functionalization prior to the coupling reaction. nih.gov

A recently developed palladium-based catalyst has demonstrated a broad scope for the amination of aryl sulfamates with various nitrogen nucleophiles, including anilines and primary and secondary alkyl amines. nih.gov The use of a polar protic solvent mixture, such as tBuOH:H₂O, was found to be critical for achieving high conversions. nih.gov Computational studies suggest that the oxidative addition of the aryl sulfamate (B1201201) is the rate-determining step in this process. nih.gov

Copper-Catalyzed (Chan-Lam) Coupling Reactions

The Chan-Lam coupling reaction provides an alternative to palladium-catalyzed methods, utilizing copper catalysts to couple aryl boronic acids with amines or alcohols. organic-chemistry.orgwikipedia.org This reaction is attractive due to its often mild reaction conditions, which can include proceeding at room temperature and being open to the air. organic-chemistry.orgwikipedia.org

The reaction mechanism is complex and involves the formation of a copper-aryl species. wikipedia.org A proposed key step is the reductive elimination from a copper(III) intermediate to form the C-N bond. wikipedia.org The Chan-Lam coupling is compatible with a variety of nitrogen-containing compounds, including anilines, amides, and carbamates. organic-chemistry.org For instance, copper(II) acetate (B1210297) can catalyze the coupling of arylboronic acids with amines, and while functionalized anilines can produce diarylamines in good yields, alkylamines often result in moderate yields of N-alkylanilines. organic-chemistry.org

Photoredox-Catalyzed Dehydrogenative Coupling for Aniline Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-N bonds under mild conditions. nih.govmdpi.com This approach often relies on the generation of radical intermediates through single-electron transfer processes. nih.gov

In the context of aniline synthesis, photoredox catalysis can be employed in several ways:

Dehydrogenative Coupling: This strategy can involve the coupling of an amine with another partner, where C-H bonds are functionalized.

Coupling with Radical Precursors: Alkyl radicals, generated from suitable precursors via photoredox catalysis, can be coupled with anilines. nih.gov

Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, has expanded the scope of C-N bond formation. princeton.edu For example, Ni/photoredox dual catalysis has been used for the arylation of ethereal C(sp3)−H bonds. princeton.edu

Catalyst- and Additive-Free Synthetic Routes

In the pursuit of greener and more efficient chemical processes, catalyst- and additive-free reactions represent a significant achievement. For the synthesis of N-substituted anilines, a notable method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov This reaction proceeds smoothly through a sequential imine condensation–isoaromatization pathway, yielding a variety of aniline derivatives in acceptable to high yields (23–82%). beilstein-journals.org The key advantages of this transformation include its operational simplicity, mild reaction conditions (typically heating at 60 °C), and the avoidance of metal catalysts or chemical additives. beilstein-journals.orgnih.gov The practicality of this method has been demonstrated on a gram-scale, highlighting its potential for larger-scale production. beilstein-journals.org

Microwave-Assisted Green Synthesis of Arylamines

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, prized for its ability to dramatically reduce reaction times, increase yields, and often enable solvent-free conditions. youtube.comnih.gov One highly efficient method for synthesizing N-arylamines involves the microwave-assisted reaction of activated aryl halides with secondary amines on the surface of basic alumina. rsc.orgrsc.org This solvent-free approach provides excellent yields (73-90%) in a matter of minutes, compared to the hours or even days required for conventional heating methods. rsc.orgyoutube.com

The process leverages the rapid, intense heating of polar substances by microwaves, which cleaves the heteroatom-H bonds in the amines. youtube.comrsc.org The solid support, basic alumina, not only acts as a catalyst but also scavenges the hydrogen halide byproduct, driving the reaction to completion. rsc.org This combination of microwave irradiation and a solid support medium exemplifies an energy-efficient and environmentally benign process. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Time (min) |

| 1-Fluoro-2,4-dinitrobenzene | Morpholine | Basic Alumina, MW | 90 | 3 |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Basic Alumina, MW | 88 | 3 |

| 1-Chloro-2,4-dinitrobenzene | N-Methylaniline | Basic Alumina, MW | 85 | 4 |

| 1-Chloro-2,4-dinitrobenzene | Pyrrolidine | Basic Alumina, MW | 86 | 5 |

| This table presents selected research findings on the microwave-assisted synthesis of N-arylamines. Data sourced from J. S. Yadav and B. V. Subba Reddy, Green Chem., 2000, 2, 115. rsc.org |

Nucleophilic Aromatic Substitution Followed by Reduction

A classical and versatile strategy for preparing substituted anilines involves a two-step process: nucleophilic aromatic substitution (SNAr) followed by chemical reduction. chemistrysteps.com This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to a leaving group (such as a halogen). tib.eu For the synthesis of a precursor to this compound, one could envision a reaction where an amine attacks a suitably substituted aryl halide. chemistrysteps.comtib.eu

A more common application of this sequence involves the reduction of a nitro group. For example, a precursor like 1-benzyloxy-3-nitrobenzene can be synthesized, and the nitro group is then reduced to an amine to form 3-benzyloxyaniline (B72059). nih.gov The subsequent N-alkylation with a cyclobutyl-containing electrophile would yield the final product. Another variation involves using a nitrile group as the precursor to the amine. For instance, 4-(benzyloxy)benzonitriles can be reduced to the corresponding benzylamines using a reducing agent like lithium aluminum hydride (Li(AlH₄)). nih.gov This two-step reduction involves nucleophilic addition of the hydride to form an imine intermediate, which is then hydrolyzed to the primary amine. nih.gov

Introduction of the Benzyloxy Substituent

Benzylation of Nitrophenol Intermediates

A robust and widely used method for introducing a benzyloxy group onto an aromatic ring is through the benzylation of a phenol. When synthesizing benzyloxy anilines, a common strategy is to perform this benzylation on a nitrophenol intermediate. google.comresearchgate.net In this approach, a nitrophenol, such as 3-nitrophenol, is treated with a benzylating agent like benzyl (B1604629) chloride or benzyl bromide in the presence of a base (e.g., potassium carbonate). This SN2 reaction forms a benzyl ether.

The resulting benzyloxy nitrobenzene (B124822) derivative then undergoes reduction of the nitro group to an amine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with H₂ over Pd/C) or using metal-acid systems (e.g., Fe/HCl). google.com This sequence is advantageous because the electron-withdrawing nitro group facilitates the initial benzylation and is then converted into the desired aniline functionality. A patent for the synthesis of 3-butyl-4-benzyloxy-aniline, an analogue, explicitly details a process starting with the benzylation of a nitrophenol derivative. google.com

Suzuki-Miyaura Cross-Coupling with Benzyloxy-Substituted Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. nih.gov It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. nih.govyoutube.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov

In the context of synthesizing analogs of this compound, the Suzuki-Miyaura coupling can be employed to introduce the benzyloxy-substituted aryl group. This would typically involve the coupling of a bromo- or iodo-substituted N-cyclobutylaniline with a benzyloxy-substituted boronic acid or boronate ester.

A notable challenge in Suzuki-Miyaura couplings involving anilines is the potential for the free amine to interfere with the catalytic cycle. However, methods have been developed for the successful coupling of unprotected ortho-bromoanilines. nih.gov For instance, the use of specific palladium catalysts like CataXCium A Pd G3 has proven effective for coupling various boronic esters with unprotected ortho-bromoanilines, demonstrating good to excellent yields and functional group tolerability. nih.gov

The general applicability of the Suzuki-Miyaura reaction is extensive. It has been successfully used with a wide array of boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents. nih.gov The reaction conditions are often operationally simple, making it suitable for creating diverse compound libraries. nih.gov

| Catalyst System | Substrates | Key Features |

| Pd(dppf)Cl₂ with K₂CO₃ | ortho-bromoanilines and boronate esters | Initial attempts yielded low conversion. nih.gov |

| CataXCium A Pd G3 | ortho-bromoanilines and various boronic esters | Uniquely effective, providing good to excellent yields and broad functional group tolerance. nih.gov |

| Palladium catalysts | Benzylic halides and potassium aryltrifluoroborates | Effective for creating methylene-linked biaryl systems with high functional group tolerance. nih.gov |

Formation of the N-Cyclobutyl Moiety

The introduction of the N-cyclobutyl group onto an aniline core is a critical step in the synthesis of the target compound. Several methods can be employed for this transformation.

Direct N-Alkylation with Cyclobutyl Halides

Direct N-alkylation of anilines with alkyl halides is a classical method for forming C-N bonds. psu.edu In the case of this compound, this would involve the reaction of 3-(benzyloxy)aniline with a cyclobutyl halide, such as cyclobutyl bromide or iodide.

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdma.ch While seemingly straightforward, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. However, reaction conditions can often be optimized to favor mono-alkylation. psu.edu The use of ionic liquids as solvents has been shown to promote selective mono-alkylation of anilines. psu.edu Microwave irradiation has also been explored to accelerate these reactions, often in environmentally friendly solvents like water. mdma.ch

Reductive Amination with Cyclobutanone (B123998)

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for the synthesis of amines. wikipedia.org This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, this would entail the reaction of 3-(benzyloxy)aniline with cyclobutanone. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced by a suitable reducing agent. A key advantage of this method is the avoidance of over-alkylation, which can be an issue with direct alkylation. masterorganicchemistry.com

Several reducing agents are commonly used for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. wikipedia.orgmasterorganicchemistry.com These reagents are mild and can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Various catalysts, including dibutyltin (B87310) dichloride and nickel nanoparticles, have also been developed to facilitate this transformation. organic-chemistry.org

| Reagent/Catalyst | Carbonyl Compound | Amine | Key Features |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes and ketones | Primary and secondary amines | General, mild, and selective reducing agent. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes and ketones | Primary and secondary amines | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| α-Picoline-borane | Aldehydes and ketones | Primary and secondary amines | Effective in various solvents, including water. organic-chemistry.org |

| Dibutyltin dichloride/phenylsilane | Aldehydes and ketones | Anilines and dialkylamines | Catalytic system for direct reductive amination. organic-chemistry.org |

Photocatalyzed [4+2] Cycloadditions Involving N-Cyclobutyl Anilines

Recent advancements in photoredox catalysis have opened new avenues for complex molecule synthesis. One such development is the photocatalyzed [4+2] cycloaddition, which can be utilized to construct functionalized cyclohexylamine (B46788) derivatives from N-cyclobutyl anilines. rsc.orgrsc.org

An innovative approach involves the intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones, enabled by photoredox catalysis. rsc.orgrsc.org This method allows for the creation of highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. rsc.orgresearchgate.net The reaction proceeds under mild conditions and is atom-economical. rsc.org By incorporating a chiral phosphoric acid, an asymmetric version of this cycloaddition has been demonstrated, achieving moderate to good enantioselectivity. rsc.org

The proposed mechanism for this photocatalyzed [4+2] cycloaddition begins with the single-electron oxidation of the N-cyclobutyl aniline by an excited-state photocatalyst (e.g., an iridium complex). rsc.orgthieme-connect.com This generates an amino radical cation. Subsequent ring-opening of the cyclobutyl group leads to the formation of a benzyl radical cation intermediate. rsc.orgthieme-connect.com This intermediate then adds to the vinyl ketone, followed by a ring-closing process to form the cyclohexylamine product. thieme-connect.com The catalytic cycle is closed by the reduction of the intermediate by the reduced photocatalyst. thieme-connect.com

Control experiments and mechanistic studies support this pathway, indicating a reductive quenching cycle of the photocatalyst. rsc.org The reaction's success highlights the power of photoredox catalysis to enable transformations that are challenging to achieve through traditional thermal methods. nih.gov

| Reaction Type | Substrates | Catalyst/Conditions | Key Outcomes |

| Photocatalyzed [4+2] Cycloaddition | Benzocyclobutylamines and α-substituted vinylketones | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, blue LEDs | Highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. rsc.orgresearchgate.net |

| Asymmetric Photocatalyzed [4+2] Cycloaddition | Benzocyclobutylamines and α-substituted vinylketones | Ir-photocatalyst and chiral phosphoric acid | Moderate to good enantioselectivity with excellent diastereoselectivity. rsc.org |

Chemical Reactivity and Transformations of 3 Benzyloxy N Cyclobutylaniline

Reactions at the Aniline (B41778) Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it a primary site for nucleophilic attack and reactions with electrophiles. These transformations are fundamental to modifying the properties and applications of the parent molecule.

Electrophilic Substitution on the Amino Group

The nitrogen of the N-cyclobutylamino group is susceptible to reaction with various electrophiles. Acylation and alkylation are two of the most common electrophilic substitution reactions at this position.

Acylation: The reaction of 3-(Benzyloxy)-N-cyclobutylaniline with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This transformation is useful for installing an amide functionality, which can alter the electronic properties of the molecule and serve as a protecting group.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane | N-Acetyl-3-(benzyloxy)-N-cyclobutylaniline |

| Acetic anhydride | Triethylamine | Tetrahydrofuran | N-Acetyl-3-(benzyloxy)-N-cyclobutylaniline |

| Benzoyl chloride | Aqueous NaOH | Dichloromethane | N-Benzoyl-3-(benzyloxy)-N-cyclobutylaniline |

Alkylation: Further substitution on the aniline nitrogen can be achieved through alkylation. This reaction typically involves the use of an alkyl halide in the presence of a base to prevent the formation of the ammonium (B1175870) salt. The introduction of an additional alkyl group converts the secondary amine into a tertiary amine, influencing its basicity and nucleophilicity.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | Potassium carbonate | Acetonitrile | 3-(Benzyloxy)-N-cyclobutyl-N-methylaniline |

| Ethyl bromide | Sodium hydride | Dimethylformamide | 3-(Benzyloxy)-N-cyclobutyl-N-ethylaniline |

| Benzyl (B1604629) bromide | Cesium carbonate | Acetonitrile | N-Benzyl-3-(benzyloxy)-N-cyclobutylaniline |

Formation of N-Substituted Derivatives

Beyond simple acylation and alkylation, the aniline nitrogen can participate in the formation of a variety of other N-substituted derivatives. For instance, reaction with sulfonyl chlorides yields sulfonamides, which are often stable, crystalline solids.

Transformations of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality. Its removal (debenzylation) is a crucial step in many synthetic sequences, and it can be accomplished through several methods.

Hydrogenolytic Cleavage and Debenzylation Reactions

Catalytic hydrogenolysis is a widely employed method for the cleavage of benzyl ethers. This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and generally provides high yields of the corresponding phenol.

| Catalyst | Hydrogen Source | Solvent | Product |

| 10% Pd/C | H₂ (1 atm) | Ethanol | 3-(Cyclobutylamino)phenol |

| 5% Pd/C | H₂ (balloon) | Methanol | 3-(Cyclobutylamino)phenol |

| 20% Pd(OH)₂/C | H₂ (50 psi) | Ethyl acetate (B1210297) | 3-(Cyclobutylamino)phenol |

Alternative hydrogen sources, such as ammonium formate (B1220265) or cyclohexene, can also be used in transfer hydrogenolysis reactions.

Oxidative Transformations of the Benzyl Ether Linkage

In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule, oxidative methods can be employed for debenzylation. However, these methods are generally harsher and less common for simple benzyl ethers compared to hydrogenolysis. Strong oxidizing agents can cleave the benzyl ether, but may also affect other parts of the molecule.

Aromatic Ring Functionalization Strategies

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the N-cyclobutylamino and benzyloxy substituents. Both groups are ortho-, para-directing. The substitution pattern will be determined by the interplay of their directing effects and steric hindrance. The N-cyclobutylamino group is generally a stronger activating group than the benzyloxy group.

Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be used to introduce new functional groups onto the aromatic ring. The positions ortho and para to the amino group (positions 2, 4, and 6) are the most likely sites of substitution. Due to steric hindrance from the cyclobutyl and benzyloxy groups, substitution at the 4- and 6-positions is generally favored over the 2-position.

Representative Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagent | Catalyst/Conditions | Major Product(s) |

| Bromination | Br₂ | Acetic acid | 4-Bromo-3-(benzyloxy)-N-cyclobutylaniline and 6-Bromo-3-(benzyloxy)-N-cyclobutylaniline |

| Nitration | HNO₃ | H₂SO₄, low temp. | 4-Nitro-3-(benzyloxy)-N-cyclobutylaniline and 6-Nitro-3-(benzyloxy)-N-cyclobutylaniline |

| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ | (Complex mixture, potential for N-acylation) |

It is important to note that under strongly acidic conditions, such as those used in nitration and Friedel-Crafts reactions, the aniline nitrogen can be protonated, which would deactivate the ring towards electrophilic attack. Therefore, careful control of reaction conditions is crucial to achieve the desired aromatic functionalization.

Directed Ortho-Metalation and Lithiation Pathways

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a position ortho to the DMG. organic-chemistry.orgwikipedia.org This is typically achieved using strong organolithium bases like n-butyllithium or sec-butyllithium. uwindsor.cabaranlab.org In the case of this compound, both the N-cyclobutylamino group and the benzyloxy group have the potential to act as DMGs.

The secondary amine of the N-cyclobutylaniline moiety can be converted into a more effective DMG, such as a carbamate (B1207046) or an amide, which are known to be strong directing groups. organic-chemistry.orgwikipedia.org The lithiation would then be expected to occur at the positions ortho to this modified amino group. The benzyloxy group, particularly the ether oxygen, can also direct lithiation to its ortho positions. wikipedia.org The relative directing ability of these groups and the specific reaction conditions employed would ultimately determine the regioselectivity of the metalation.

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| DMG Strength | Examples |

| Strong | -CONR2, -OCONR2, -SO2NR2 |

| Moderate | -OR, -NR2 |

| Weak | -CH2NR2 |

This table is a generalized representation based on established principles of directed ortho-metalation. organic-chemistry.orgwikipedia.org

The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the ortho position.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The regioselectivity of EAS on the this compound ring is dictated by the electronic effects of the N-cyclobutylamino and benzyloxy substituents. Both of these groups are activating and ortho, para-directing due to the lone pairs of electrons on the nitrogen and oxygen atoms, which can be donated to the aromatic ring through resonance. libretexts.orgchemistrysteps.com

The N-cyclobutylamino group is generally a stronger activating group than the benzyloxy group. Therefore, electrophilic attack will be predominantly directed to the positions ortho and para to the amino group. This means substitution is most likely to occur at the C2, C4, and C6 positions. However, the benzyloxy group at C3 will also influence the substitution pattern, reinforcing the activation at the C2 and C4 positions. The C6 position is also activated by the amino group. The steric bulk of the N-cyclobutyl and benzyloxy groups may hinder attack at the C2 position to some extent, potentially favoring substitution at the C4 and C6 positions. libretexts.org

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group can be protonated to form an ammonium salt. youtube.com This anilinium ion is a deactivating, meta-directing group, which would drastically alter the regioselectivity of the reaction.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E+) | Major Products | Minor Products |

| Halogenation (e.g., Br2) | 2-Bromo-3-(benzyloxy)-N-cyclobutylaniline, 4-Bromo-3-(benzyloxy)-N-cyclobutylaniline, 6-Bromo-3-(benzyloxy)-N-cyclobutylaniline | Dihalogenated products |

| Nitration (e.g., HNO3/H2SO4) | Complex mixture due to potential N-protonation. Without protonation: 2-Nitro-3-(benzyloxy)-N-cyclobutylaniline, 4-Nitro-3-(benzyloxy)-N-cyclobutylaniline, 6-Nitro-3-(benzyloxy)-N-cyclobutylaniline | --- |

| Friedel-Crafts Alkylation/Acylation | Complex mixture, potential for N-alkylation/acylation and catalyst complexation with the amine. youtube.com | --- |

This table provides a qualitative prediction based on general principles of electrophilic aromatic substitution. libretexts.orgchemistrysteps.comlibretexts.org

Reactions Involving the Cyclobutyl Ring

The cyclobutyl ring in this compound can also undergo specific chemical transformations, although these are generally less common than reactions on the aromatic ring.

Cyclobutyl Ring-Opening Reactions

The cyclobutane (B1203170) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. pharmaguideline.com These reactions typically proceed via radical or transition-metal-catalyzed pathways. For instance, radical-induced ring-opening of cyclobutylmethyl radicals has been studied, and similar pathways could be envisaged for N-cyclobutylanilines. st-andrews.ac.uk Hydrogenation with a suitable catalyst can also lead to the opening of the cyclobutane ring. pharmaguideline.com Additionally, ring-opening metathesis of cyclobutenes is a known process, suggesting that if the cyclobutyl ring were to be unsaturated, it would be prone to such transformations. nih.govresearchgate.net In the context of N-aryl cyclobutylamines, specific ring-opening reactions have been developed, for example, in the synthesis of quinoline (B57606) derivatives. researchgate.net

Further Functionalization of the Cyclobutyl Moiety

While direct functionalization of the cyclobutyl ring without ring-opening is challenging, methods have been developed for the functionalization of cyclobutanes, particularly in the context of medicinal chemistry where the cyclobutyl scaffold is of interest. nih.govnih.gov These methods often involve multi-step sequences. For example, a C-H functionalization strategy has been reported for the synthesis of cis-γ-functionalized cyclobutyl ketones. nih.gov While not directly applicable to this compound, this demonstrates the potential for developing synthetic routes to functionalize the cyclobutyl moiety. Another approach involves the direct C-H cyclobutylation of aniline derivatives using photoredox catalysis, which could potentially be adapted to further functionalize an existing cyclobutyl group. nih.gov

Advanced Spectroscopic Characterization Methodologies for 3 Benzyloxy N Cyclobutylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra are fundamental for the initial structural assignment of 3-(Benzyloxy)-N-cyclobutylaniline.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons of both the aniline (B41778) and benzyl (B1604629) rings, the benzylic methylene (B1212753) protons, the cyclobutyl protons, and the amine (N-H) proton. The chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups. For instance, the protons on the phenyl ring attached to the oxygen atom (benzyloxy group) would appear in a different region compared to those on the aniline ring. rsc.org The single N-H proton would likely appear as a broad signal. orgchemboulder.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the carbons of the two aromatic rings, the benzylic methylene carbon, and the carbons of the cyclobutyl group. The chemical shifts of the aromatic carbons are particularly useful for confirming the substitution pattern on the benzene (B151609) rings. mdpi.com

¹⁵N NMR: While less common, Nitrogen-15 NMR can directly probe the nitrogen atom's chemical environment. The chemical shift of the nitrogen in the secondary amine group would provide valuable data, confirming the presence and nature of the nitrogen-containing functional group. The chemical shift is sensitive to factors like hybridization and the electronic nature of the substituents attached to the nitrogen. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Aniline Ring) | 6.2 - 7.2 | 101 - 150 |

| Aromatic (Benzyl Ring) | 7.2 - 7.5 | 127 - 137 |

| Benzylic (-O-CH₂-Ph) | ~5.1 | ~70 |

| Amine (-NH-) | 3.5 - 4.5 (broad) | N/A |

| Cyclobutyl (-CH-N) | 3.8 - 4.2 | 50 - 55 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons (³J-coupling). It would be instrumental in tracing the connectivity within the cyclobutyl ring and confirming the substitution pattern on the aromatic rings by showing which protons are neighbors. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This powerful technique allows for the unambiguous assignment of each carbon signal by linking it to its corresponding proton signal identified in the ¹H NMR spectrum. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. ic.ac.uk This is particularly useful for determining the preferred three-dimensional structure (conformation) of the molecule in solution. For instance, NOESY could reveal spatial proximity between the cyclobutyl group protons and certain protons on the aniline ring, providing insight into the orientation around the C-N bond. ic.ac.ukacs.org

Table 2: Key Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H | Connectivity of adjacent protons in cyclobutyl and aromatic rings. |

| HSQC | ¹H – ¹³C (1-bond) | Direct C-H attachments for all protonated carbons. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Connectivity between benzyl, aniline, and cyclobutyl fragments. |

| NOESY | ¹H – ¹H (through space) | Conformational arrangement and spatial proximity of groups. |

Beyond static structure determination, NMR can probe the dynamic nature of molecules. copernicus.org For this compound, there are several flexible bonds, including the C(aryl)-O, O-CH₂, and C(aryl)-N bonds. Rotation around these bonds may be fast or slow on the NMR timescale. scielo.br

Variable-temperature (VT) NMR studies can be employed to investigate these conformational dynamics. By recording spectra at different temperatures, it's possible to observe changes in signal shape or the appearance of new signals. If the rotation around a bond is slow enough at low temperatures, separate signals for different conformers (rotamers) might be observed, providing insight into the energy barriers of rotation. copernicus.orgfigshare.com This information is critical for understanding the molecule's flexibility and the populations of its different spatial arrangements in solution. acs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. orgchemboulder.com

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features:

N-H Stretch: A moderate, single absorption band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine. orgchemboulder.com

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the two benzene rings.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclobutyl and benzylic methylene groups.

C=C Aromatic Stretch: Several sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond typically appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-O Stretch: A strong band, characteristic of the aryl-alkyl ether linkage (Ar-O-CH₂), is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Alkyl Groups | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass.

For this compound (C₁₇H₂₀NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be precisely determined.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would cause the molecule to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. nih.gov Key fragmentation pathways for this compound would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the benzyl group to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is a very common and diagnostic peak for compounds containing a benzyl group. rsc.org

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom could lead to the loss of the cyclobutyl group.

Cleavage of the Ether Bond: The C-O ether bond can also cleave, leading to fragments corresponding to the benzyloxy and aminophenyl portions of the molecule. miamioh.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 254 | [C₁₇H₂₀NO+H]⁺ | Protonated molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion or benzyl-O fragment |

| 146 | [C₁₀H₁₂N]⁺ | Fragment from loss of the benzyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorbance (λmax) are related to the extent of conjugation in the molecule.

Table 5: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Associated Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π* | Benzene Ring E2-band | ~210 |

| π→π* | Benzene Ring B-band | 260 - 290 |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

Despite a thorough search, no specific single-crystal X-ray diffraction studies for this compound have been publicly reported. Consequently, detailed experimental data on its crystal structure, unit cell parameters, space group, and specific intermolecular contacts are not available at this time.

The determination of a crystal structure through X-ray diffraction would provide invaluable insights into the molecule's conformation in the solid state. Such data would reveal the precise spatial orientation of the benzyloxy group relative to the aniline ring and the conformation of the cyclobutyl group. Furthermore, it would identify any hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the packing of the molecules in the crystal, which are crucial for understanding its physical properties such as melting point, solubility, and stability.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely theoretical. Computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformation and potential packing arrangements, but these would require experimental validation through X-ray diffraction analysis.

Theoretical and Computational Chemistry Studies of 3 Benzyloxy N Cyclobutylaniline

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the molecular geometry of organic molecules like 3-(Benzyloxy)-N-cyclobutylaniline. stackexchange.commdpi.com The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the most stable three-dimensional structure of the molecule. stackexchange.comyoutube.com

The optimization process begins with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy. stackexchange.com For this compound, this would involve determining the preferred conformations of the flexible benzyloxy and cyclobutyl groups relative to the aniline (B41778) core. The final optimized geometry provides key structural parameters.

Illustrative Data Table: Hypothetical Optimized Geometric Parameters

Disclaimer: The following data is hypothetical and serves only to illustrate the typical output of a DFT geometry optimization calculation. Actual values would require a specific DFT study to be performed.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(aryl)-N | 1.40 Å |

| N-C(cyclobutyl) | 1.47 Å | |

| C(aryl)-O | 1.37 Å | |

| O-C(benzyl) | 1.43 Å | |

| Bond Angle | C-N-C | 125° |

| C-O-C | 118° | |

| Dihedral Angle | C(aryl)-C(aryl)-N-C(cyclobutyl) | 30° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant advantage of QM methods is the ability to predict spectroscopic data, which can be invaluable for identifying and characterizing a compound. nih.govrsc.org By calculating the response of the molecule's electrons to an external magnetic field, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rutgers.eduresearchgate.netcncb.ac.cn Similarly, by calculating the vibrational frequencies of the bonds, one can predict the Infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Machine learning techniques are increasingly being combined with QM calculations to enhance the accuracy of these predictions. rsc.orgcncb.ac.cn

Illustrative Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts

Disclaimer: The following data is hypothetical and illustrates the potential results of a QM-based NMR prediction. Actual values would need to be calculated.

| Atom | Functional Group | Hypothetical Predicted Chemical Shift (ppm) |

| C1 | C-N (Aromatic) | 148.5 |

| C2 | C-H (Aromatic) | 115.2 |

| C3 | C-O (Aromatic) | 159.0 |

| C4 | C-H (Aromatic) | 118.0 |

| C5 | C-H (Aromatic) | 130.1 |

| C6 | C-H (Aromatic) | 114.3 |

| C7 | N-C (Cyclobutyl) | 55.4 |

| C8 | CH₂ (Cyclobutyl) | 31.8 |

| C9 | CH₂ (Cyclobutyl) | 15.7 |

| C10 | O-CH₂ (Benzyl) | 70.2 |

| C11 | C (Aromatic, Benzyl) | 137.5 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. irjweb.comresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, indicating sites of nucleophilic or oxidative reactivity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites of electrophilic or reductive reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.commdpi.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of the molecule's reactive tendencies. researchgate.netmdpi.com

Illustrative Data Table: Hypothetical Reactivity Descriptors

Disclaimer: The following data is hypothetical and for illustrative purposes. Specific calculations are required for actual values.

| Parameter | Definition | Hypothetical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.9 |

| Ionization Potential (I) | -E(HOMO) | 5.8 |

| Electron Affinity (A) | -E(LUMO) | 0.9 |

| Electronegativity (χ) | (I+A)/2 | 3.35 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.orgmdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing how the different parts of the molecule move and interact with each other and with a solvent. eurekalert.orgmdpi.com This is crucial for understanding how the molecule might bind to a biological target, as both the molecule and the target are flexible. nih.gov

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry can be used to map out the entire pathway of a chemical reaction, identifying the high-energy transition state that connects reactants and products. researchgate.netfiveable.mee3s-conferences.org By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which governs its rate. researchgate.net For example, one could theoretically study the N-alkylation reaction that forms this compound to understand its mechanism and optimize reaction conditions. Such calculations involve locating the first-order saddle point on the potential energy surface corresponding to the transition state. ucsb.eduyoutube.com

In Silico Design and Virtual Screening for Chemical Space Exploration

The principles of computational chemistry can be extended to design new molecules and screen vast virtual libraries for specific properties. frontiersin.orgnih.gov This field, often called in silico design, uses computational models to predict the properties of hypothetical molecules before they are synthesized. nih.gov Starting with the scaffold of this compound, one could design a virtual library of derivatives by modifying its functional groups. These derivatives could then be subjected to virtual screening, a process that uses computational methods like molecular docking to predict their binding affinity to a specific biological target, such as an enzyme or receptor. dntb.gov.ua This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources in the drug discovery process. dntb.gov.uaresearcher.life

Force Field Development and Parameterization for Larger Systems

The study of large and complex molecular systems, such as this compound in condensed phases or interacting with biological macromolecules, necessitates the use of molecular mechanics (MM) force fields. These classical models approximate the potential energy of a system as a function of its atomic coordinates, enabling computationally efficient simulations of systems containing thousands to millions of atoms. The accuracy of these simulations is fundamentally dependent on the quality of the force field parameters, which are derived from a combination of quantum mechanical (QM) calculations and experimental data.

For novel molecules like this compound, specific force field parameters are often not available in standard parameter sets. Therefore, a systematic parameterization process is required. This process typically involves the use of well-established, general-purpose force fields such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF), which are designed to be compatible with the broader AMBER and CHARMM force fields for proteins and nucleic acids, respectively. ambermd.orgnih.gov

The parameterization of this compound would involve a careful and systematic determination of bonded and non-bonded parameters for its constituent chemical moieties: the N-cyclobutylaniline core and the benzyloxy substituent.

Bonded Parameters:

The bonded terms in a force field account for interactions between atoms connected by covalent bonds and typically include terms for bond stretching, angle bending, and dihedral angle torsion.

Bond Stretching and Angle Bending: The equilibrium bond lengths (r_eq) and angles (θ_eq), along with their corresponding force constants (K_r and K_θ), are crucial for defining the basic molecular geometry. These parameters are typically derived by fitting to the molecular geometry optimized at a high level of quantum mechanical theory, such as MP2/6-31G(d). nih.gov For this compound, this would involve QM calculations on the entire molecule or representative fragments. Any significant deviations between the MM and QM optimized geometries would necessitate the development of new, specific parameters for the bonds and angles within the N-cyclobutyl, aniline, and benzyloxy groups. For instance, the puckering of the cyclobutane (B1203170) ring is a known challenge for force fields, and accurately reproducing its geometry may require careful parameterization of the internal C-C-C-C torsion angles. researchgate.net

Dihedral Angles: Torsional parameters (V_n) are critical for describing the conformational preferences of the molecule, such as the rotation around the C-N bond connecting the cyclobutyl group to the aniline nitrogen and the C-O-C-C linkage of the benzyloxy group. These parameters are typically optimized to reproduce the rotational energy profiles obtained from high-level QM scans of the relevant dihedral angles. ambermd.org For example, a QM torsional scan would be performed for the C_aromatic-C_aromatic-N-C_cyclobutyl dihedral to correctly model the orientation of the cyclobutyl group relative to the phenyl ring.

Non-Bonded Parameters:

Non-bonded interactions, which include van der Waals (Lennard-Jones) and electrostatic interactions, govern the intermolecular and long-range intramolecular forces.

Van der Waals Parameters: Lennard-Jones parameters (ε and R_min) define the size of the atoms and the strength of their short-range attractive and repulsive interactions. In the absence of specific parameters, these are often transferred from existing atom types in general force fields like GAFF or CGenFF that represent similar chemical environments. ambermd.orgnih.gov For instance, the aromatic carbons, the ether oxygen, and the amine nitrogen in this compound would be assigned atom types from the chosen force field.

Electrostatic Parameters (Partial Atomic Charges): The distribution of electron density within the molecule is represented by partial atomic charges assigned to each atom. These are critical for describing electrostatic interactions. A common and robust method for deriving these charges is the Restrained Electrostatic Potential (RESP) fitting procedure. ambermd.org This involves calculating the electrostatic potential on a grid around the molecule using a QM method (e.g., HF/6-31G*) and then fitting the atomic charges to reproduce this potential. ambermd.org For polar molecules like this compound, it is also important to validate the charges by comparing the calculated dipole moment and interaction energies with water molecules to QM and experimental data where available. nih.gov

Illustrative Parameter Tables:

While a dedicated parameterization study for this compound is not publicly available, the following tables provide representative parameters from the GAFF and CGenFF force fields for analogous chemical fragments. These illustrate the types of parameters that would be determined and used in a molecular dynamics simulation.

Table 1: Representative Bond and Angle Parameters for Key Fragments.

This table shows typical equilibrium values and force constants for bonds and angles found in the chemical moieties of this compound. These values are illustrative and would be derived from QM calculations for the specific molecule.

| Bond/Angle | GAFF Atom Types | Equilibrium Value | Force Constant |

| Bond Stretching | |||

| C_aromatic - N_amine | ca - n3 | 1.37 Å | 490 kcal/mol·Å² |

| N_amine - C_aliphatic | n3 - c3 | 1.47 Å | 400 kcal/mol·Å² |

| C_aromatic - O_ether | ca - os | 1.37 Å | 480 kcal/mol·Å² |

| O_ether - C_aliphatic | os - c3 | 1.41 Å | 320 kcal/mol·Å² |

| C_aliphatic - C_aliphatic (cyclobutane) | c3 - c3 | 1.54 Å | 310 kcal/mol·Å² |

| Angle Bending | |||

| C_aromatic - N_amine - C_aliphatic | ca - n3 - c3 | 120.0° | 70.0 kcal/mol·rad² |

| C_aromatic - O_ether - C_aliphatic | ca - os - c3 | 117.0° | 60.0 kcal/mol·rad² |

| C_aliphatic - C_aliphatic - C_aliphatic (cyclobutane) | c3 - c3 - c3 | 88.0° | 60.0 kcal/mol·rad² |

Table 2: Illustrative Dihedral Parameters for Rotatable Bonds.

This table presents example dihedral parameters that govern the rotational energy profiles around key single bonds. The periodicity (n) and phase (γ) determine the shape of the potential energy surface.

| Dihedral | GAFF Atom Types | Amplitude (Vn/2) (kcal/mol) | Periodicity (n) | Phase (γ) (degrees) |

| C_aromatic - C_aromatic - N_amine - C_aliphatic | ca - ca - n3 - c3 | 1.0 | 2 | 180.0 |

| C_aromatic - N_amine - C_aliphatic - C_aliphatic | ca - n3 - c3 - c3 | 0.15 | 3 | 0.0 |

| C_aromatic - C_aromatic - O_ether - C_aliphatic | ca - ca - os - c3 | 0.5 | 2 | 180.0 |

| C_aromatic - O_ether - C_aliphatic - C_aromatic | ca - os - c3 - ca | 0.25 | 3 | 0.0 |

Table 3: Representative Non-Bonded (Lennard-Jones) Parameters.

This table lists typical Lennard-Jones parameters for the atom types that would be assigned to this compound. The values for Rmin/2 (van der Waals radius) and ε (well depth) are shown.

| Atom Type | Description | Rmin/2 (Å) | ε (kcal/mol) |

| GAFF | |||

| ca | Aromatic Carbon | 1.9080 | 0.0860 |

| n3 | sp3 Nitrogen in 3 bonds | 1.8240 | 0.1700 |

| os | Oxygen in Ethers | 1.6837 | 0.1700 |

| c3 | sp3 Carbon | 1.9080 | 0.1094 |

| h | Hydrogen | 0.6000 | 0.0157 |

| hc | Hydrogen on Aliphatic C | 1.4870 | 0.0157 |

| ha | Hydrogen on Aromatic C | 1.4590 | 0.0150 |

| hn | Hydrogen on Nitrogen | 1.0690 | 0.0157 |

Validation:

Once a complete set of parameters is developed, the force field must be rigorously validated. This involves performing molecular dynamics simulations of this compound in a relevant environment (e.g., in a solvent box or within a protein binding site) and comparing the simulated properties with available experimental data or high-level QM calculations. Key validation metrics include the reproduction of conformational preferences, radial distribution functions in solution, and thermodynamic properties such as the heat of vaporization or free energy of solvation. This iterative process of parameter refinement and validation is essential for developing a robust and predictive force field for larger and more complex systems.

Applications of 3 Benzyloxy N Cyclobutylaniline in Chemical Science

Utilization as a Key Intermediate in Organic Synthesis

The structure of 3-(Benzyloxy)-N-cyclobutylaniline makes it a potentially valuable intermediate in multi-step organic syntheses. The secondary amine functionality is a key reactive site, capable of undergoing a variety of chemical transformations.

The aniline (B41778) nitrogen in N-alkylanilines can participate in several important reactions, including:

N-Alkylation and N-Arylation: Further substitution on the nitrogen atom can lead to the formation of tertiary amines, which are common structural motifs in pharmaceuticals and other functional molecules.

Acylation: Reaction with acylating agents would yield amides, which are stable functional groups found in a vast array of chemical entities.

Oxidation: Oxidation of the secondary amine could lead to various products, depending on the reagents and conditions used.

Coupling Reactions: The aromatic ring can be subject to electrophilic substitution reactions, with the benzyloxy and N-cyclobutylamino groups directing the position of incoming substituents. Furthermore, the aniline moiety can be diazotized and subsequently replaced with a variety of functional groups through Sandmeyer-type reactions, although the conditions would need to be carefully controlled to avoid cleavage of the benzyloxy group.

The benzyloxy group, while relatively stable, can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a phenol. This deprotection strategy allows for the introduction of a hydroxyl group at a later stage of a synthetic sequence, a common tactic in the synthesis of complex molecules.

3-Benzyloxyaniline (B72059) itself is recognized as a key intermediate in organic synthesis. chemimpex.com It serves as a building block in the creation of more complex molecules for pharmaceuticals, dyes, and polymers. chemimpex.com The presence of the benzyloxy group can influence the reactivity and solubility of the molecule, making it a useful component in the design of new synthetic pathways. ontosight.ai

Contribution to the Development of Novel Synthetic Methodologies

The synthesis of N-alkylanilines is a fundamental area of research in organic chemistry, and methods developed for their preparation could be applied to or adapted for this compound. The development of efficient and selective methods for C-N bond formation is a continuous effort in synthetic chemistry.

Recent advancements in this area include iron-promoted C-H amination of arenes to directly access N-methylanilines, showcasing a move towards more sustainable and atom-economical synthetic routes. acs.org Such methodologies, if extended to other alkyl groups like cyclobutyl, could provide novel pathways to compounds like this compound.

Furthermore, the study of the reactivity of N-alkylanilines in various catalytic cycles contributes to the broader understanding of reaction mechanisms. For instance, organometallic reactions, such as those involving palladium-catalyzed cross-coupling, often utilize aniline derivatives as substrates. tib.eu The specific steric and electronic properties of the N-cyclobutyl group in this compound could influence the outcomes of such reactions, potentially leading to new synthetic strategies.

The synthesis of related N-benzylanilines can be achieved through various methods, including the reaction of aniline with benzyl (B1604629) chloride or the reductive amination of benzaldehyde (B42025) with aniline. lookchem.com These established methods provide a foundation for the potential synthesis of this compound from 3-benzyloxyaniline and cyclobutanone (B123998) via reductive amination.

Potential in Material Science Research

The incorporation of specific functional groups can impart desirable properties to materials. The structural elements of this compound suggest its potential as a monomer or additive in the development of new materials.

Aniline and its N-alkylated derivatives are known precursors to conducting polymers, with polyaniline being the most prominent example. acs.orgacs.org The properties of poly(N-alkylanilines) can be tuned by the nature of the alkyl substituent on the nitrogen atom. The cyclobutyl group in this compound would likely influence the solubility, processability, and electronic properties of the resulting polymer.

The synthesis of polymers from aniline derivatives can be achieved through oxidative or electrochemical polymerization. acs.org The benzyloxy substituent on the aromatic ring would also be expected to modify the polymer's properties, potentially affecting its morphology and stability. Research on the synthesis of polymers from amino acid-based monomers has highlighted the versatility of controlled radical polymerization techniques in creating well-defined functional polymers. rsc.org

| Polymer Type | Potential Monomer | Key Features | Potential Applications |

| Poly(N-alkylaniline) | This compound | Enhanced solubility, modified conductivity | Conductive coatings, sensors, electrochromic devices |

| Polyamide | Diacid chloride and this compound | Benzyloxy functionality, thermal stability | High-performance fibers, specialty plastics |

This table presents hypothetical applications based on the known properties of related compounds.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. google.com The molecular shape and polarity of a compound are crucial for its liquid crystalline behavior. The elongated structure that can be imparted by the benzyloxy group, combined with the cyclic nature of the cyclobutyl substituent, could potentially lead to mesophase formation under certain conditions.

The introduction of N-benzyl-2-methyl-4-nitroaniline into nematic liquid crystals has been shown to alter the electro-optical properties of the mixture, such as decreasing the threshold voltage and improving the response time. nih.gov This suggests that aniline derivatives can be useful as dopants in liquid crystal formulations. The specific polarity and steric bulk of this compound could be investigated for its effects on the properties of host liquid crystal systems.

Research on benzoxazole-terminated liquid crystals has shown that fluorination can improve their electro-optical properties for applications in photonics. mdpi.com This highlights the importance of substituent effects on the performance of liquid crystal materials. Similarly, the benzyloxy and cyclobutyl groups would be expected to influence the mesomorphic behavior and physical properties of any liquid crystalline materials derived from or containing this compound.

As mentioned, N-substituted anilines can be used to synthesize conducting polymers. acs.orgacs.org The conductivity of these materials arises from the delocalization of electrons along the polymer backbone. The substituents on the aniline monomer can significantly impact the final conductivity of the polymer. The electron-donating nature of the secondary amine and the benzyloxy group in this compound could influence the electronic properties of a corresponding polymer.

Recent research has focused on developing solution-processable and highly conductive organic materials for applications in transparent conductors and electronics. nih.gov The ability to tune the properties of these materials through synthetic modification of the monomeric units is a key advantage. The incorporation of a monomer like this compound could offer a way to fine-tune the solubility and conductivity of such materials.

| Property | Influencing Factor | Potential Effect of this compound |

| Conductivity | Electron delocalization, doping level | The benzyloxy and N-cyclobutyl groups may alter the electronic structure and packing of the polymer chains, affecting conductivity. |

| Solubility | Interchain interactions, solvent compatibility | The bulky benzyloxy and cyclobutyl groups could increase solubility in organic solvents, improving processability. |

| Stability | Susceptibility to oxidation and degradation | The benzyloxy group might influence the oxidative stability of the resulting polymer. |

This table outlines the potential influence of the structural features of this compound on the properties of conductive polymers derived from it, based on general principles of polymer chemistry.

Role in Agrochemical Discovery and Development

Aniline derivatives are prevalent in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The discovery and development of new agrochemicals is a continuous process, driven by the need for more effective and environmentally benign products. nih.govfrontiersin.org

The structural analogue, 3-benzyloxy-4-n-butylaniline hydrochloride, has been identified as a key intermediate in the synthesis of the anticoccidial drug nequinate. acs.org Coccidiosis is a parasitic disease of livestock and poultry, and anticoccidial drugs are crucial for animal health and agricultural productivity. This direct link of a closely related compound to an agrochemical application strongly suggests that this compound could also serve as a valuable building block in the synthesis of new crop protection agents or veterinary medicines.

The process of agrochemical discovery often involves the synthesis and screening of large libraries of compounds to identify new lead structures. nih.gov The use of cheminformatics and artificial intelligence is becoming increasingly important in this process to predict the activity and properties of virtual compounds. nih.govfrontiersin.org The unique combination of the benzyloxy and N-cyclobutyl groups in this compound could present a novel scaffold for the design of new agrochemicals.

Use in Dye and Pigment Chemistry

The core structure of this compound, featuring an aniline backbone, is a common feature in many classes of dyes. Anilines can serve as a crucial building block, often acting as a diazo component or a coupling agent in the synthesis of azo dyes. The benzyloxy and cyclobutyl groups on the aniline ring could theoretically be used to modulate the final properties of a dye molecule. For instance, these substituents might influence the dye's solubility, its affinity for certain fabrics or materials, and its colorfastness to light and washing. However, without specific studies on its use, any discussion of its role in this field remains speculative.

Development of Chemical Probes and Tools for Research

Aniline derivatives are also valuable in the design of chemical probes for biological and chemical research. The amino group can be readily modified to incorporate fluorophores, affinity tags, or reactive groups. The lipophilic nature of the benzyloxy and cyclobutyl groups could potentially influence the cell permeability and subcellular localization of a probe derived from this compound. Such a probe could theoretically be designed to target specific enzymes or receptors within a cell, allowing researchers to study their function and distribution. As with its application in dyes, there is currently no specific, published research demonstrating the use of this compound for the development of chemical probes.

Structure Activity Relationship Sar Studies in Non Biological Contexts

Impact of Benzyloxy Substituent Modifications on Chemical Reactivity and Selectivity

The benzyloxy group (-OCH₂Ph) is a significant contributor to the electronic character of the aniline (B41778) ring. It consists of a flexible benzyl (B1604629) group attached to an oxygen atom, which is directly bonded to the aromatic ring. Modifications to this substituent can profoundly alter the molecule's chemical properties.

The oxygen atom, through its lone pairs, acts as a strong electron-donating group by resonance (a +M or +R effect). This increases the electron density on the aniline ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. However, the benzyloxy group is also more sterically demanding than a simple methoxy (B1213986) or hydroxyl group, which can influence the regioselectivity of reactions.

A hypothetical data table illustrating these expected effects on a generic electrophilic aromatic substitution reaction is shown below.

| Substituent (X) on Benzyl Group | Expected Electronic Effect on Aniline Ring | Predicted Relative Rate of Electrophilic Substitution |

|---|---|---|

| -NO₂ (para) | Reduced electron-donating strength of benzyloxy group | Slower |

| -H (Unsubstituted) | Baseline | Baseline |

| -CH₃ (para) | Increased electron-donating strength of benzyloxy group | Faster |

| -OCH₃ (para) | Significantly increased electron-donating strength | Fastest |

Influence of Cyclobutyl Ring Structural Variations on Transformations and Properties

The N-cyclobutyl group imparts specific steric and electronic properties. Electronically, as an alkyl group, it is weakly electron-donating (+I effect), which slightly increases the electron density on the nitrogen atom and, by extension, the aromatic ring. pharmaguideline.com This enhances the basicity of the amine compared to aniline itself, though this effect is less pronounced than in acyclic secondary amines due to the delocalization of the nitrogen lone pair into the aromatic ring. libretexts.org

The primary influence of the cyclobutyl ring is steric. Its bulk can hinder reactions at the nitrogen atom and at the ortho positions of the aniline ring. rsc.org Varying the size of the N-cycloalkyl ring would predictably alter the steric hindrance and potentially the electronic properties.

A comparison of N-cycloalkyl groups illustrates this trend:

N-Cyclopropyl: The cyclopropyl (B3062369) group has unique sigma-aromaticity and can passivate reactions at the nitrogen. researchgate.net Its small size offers less steric bulk than cyclobutyl.

N-Cyclobutyl: Offers a balance of steric bulk and flexibility.

N-Cyclopentyl/N-Cyclohexyl: These larger rings would introduce greater steric hindrance, potentially slowing down reactions involving the amino group or ortho-positions.

The table below summarizes the expected influence of N-cycloalkyl ring size on the basicity and steric hindrance of the corresponding aniline derivative.

| N-Alkyl Group | Relative Basicity (pKb) Trend | Expected Steric Hindrance at Nitrogen | Predicted Impact on N-Alkylation Rate |

|---|---|---|---|

| Cyclopropyl | Less Basic | Low | Faster |

| Cyclobutyl | Baseline | Moderate | Baseline |

| Cyclopentyl | More Basic | High | Slower |

| Cyclohexyl | More Basic | Very High | Slowest |

Electronic and Steric Effects of Anilino Substituents on Reaction Outcomes and Stability

The reactivity of the aniline core is governed by the combined electronic effects of its two substituents: the N-cyclobutyl group and the 3-benzyloxy group.

N-Cyclobutyl Group : As a secondary amine, the nitrogen's lone pair is available to participate in reactions. However, its delocalization into the aromatic ring makes it less basic and less nucleophilic than a typical aliphatic amine. libretexts.orgmasterorganicchemistry.com The alkyl group provides a modest electron-donating inductive effect, slightly activating the ring. fiveable.me

3-Benzyloxy Group : The oxygen atom of the benzyloxy group is a powerful electron-donating group through resonance (+M effect), but its placement at the meta-position (position 3) changes its influence compared to an ortho or para placement. The resonance effect strongly increases electron density at positions 2, 4, and 6 (the ortho and para positions relative to the oxygen). However, the amino group at position 1 is meta to the benzyloxy group. Therefore, the strong activating resonance effect of the benzyloxy group does not directly stabilize electrophilic attack directed by the amino group (to positions 2 and 4). Instead, the primary electronic influence of the 3-benzyloxy group on the amino group's reactivity is its electron-withdrawing inductive effect (-I effect), which slightly decreases the basicity of the nitrogen. fiveable.me

Positional Isomerism and its Chemical Consequences in Related Derivatives

The position of the benzyloxy group on the aniline ring has profound chemical consequences. A comparison between 2-, 3-, and 4-(benzyloxy)-N-cyclobutylaniline highlights the importance of isomerism.

2-(Benzyloxy)-N-cyclobutylaniline (Ortho Isomer): The benzyloxy group would exert a strong steric hindrance effect on the adjacent N-cyclobutylamino group, potentially hindering reactions at the nitrogen. Electronically, both the amino and benzyloxy groups are ortho, para-directing. Their cooperative electron-donating effects would strongly activate positions 4 and 6 for electrophilic substitution. Studies on other 2-substituted anilines show they often exhibit unique behavior due to steric hindrance, such as reduced retention in chromatography compared to their meta and para isomers. mdpi.com

4-(Benzyloxy)-N-cyclobutylaniline (Para Isomer): In this isomer, the powerful electron-donating resonance effect of the benzyloxy group would strongly reinforce the directing effect of the amino group. The lone pairs from the benzyloxy oxygen can be delocalized all the way to the nitrogen (via a quinoid-type resonance structure), significantly increasing the electron density of the amino group and the ring. libretexts.org This would make the para isomer the most basic and the most reactive towards electrophiles among the three isomers. Substitution would be directed to positions 2 and 6 (ortho to the amino group).

The predicted basicity (pKa of the conjugate acid) for these isomers is summarized below, based on established electronic effects. libretexts.org

| Isomer | Position of -OCH₂Ph | Dominant Electronic Interaction | Predicted Relative Basicity (pKa) | Predicted Reactivity in EAS |

|---|---|---|---|---|

| 2-(Benzyloxy)-N-cyclobutylaniline | Ortho | Steric Hindrance, Cooperative Activation | Lower than para (due to sterics) | High (at C4, C6) |

| 3-(Benzyloxy)-N-cyclobutylaniline | Meta | Inductive Deactivation, Non-cooperative Activation | Lowest | Moderate (at C2, C6) |

| 4-(Benzyloxy)-N-cyclobutylaniline | Para | Cooperative Resonance Activation | Highest | Highest (at C2, C6) |

Future Research Directions and Perspectives for 3 Benzyloxy N Cyclobutylaniline

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship necessitates the development of greener synthetic methods for valuable compounds like 3-(Benzyloxy)-N-cyclobutylaniline. chemistryjournals.net Traditional syntheses often rely on hazardous materials and generate significant waste. chemistryjournals.net Future research will prioritize the adoption of green chemistry principles to mitigate this environmental impact.

Key strategies include:

Catalytic Processes: Moving away from stoichiometric reagents to catalytic systems can dramatically reduce waste. For the synthesis of the diaryl ether component, greener routes using catalytic processes are being developed to replace less efficient methods. walisongo.ac.id Similarly, for the N-alkylation step, catalytic methods using alcohols derived from renewable resources are a sustainable alternative, producing only water as a byproduct. rsc.org

Alternative Solvents: Research into replacing hazardous organic solvents with greener alternatives like ionic liquids or even solvent-free reaction conditions is a major goal. chemistryjournals.netrsc.org Microwave-assisted synthesis is another energy-efficient approach that can reduce reaction times and energy consumption. chemistryjournals.net